N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(5-(4-fluorophenyl)isoxazol-3-yl)acetamide

Medicinal Chemistry Structure-Activity Relationship Halogen Bonding

Obtain N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(5-(4-fluorophenyl)isoxazol-3-yl)acetamide for precise head-to-head comparisons against the 4-chlorophenyl analog. This exact compound, with its cyclohexenylethyl tail and 4-fluorophenyl substituent, is required to validate the impact of halogen exchange (ΔcLogP ~ -0.6) on target binding, ADME, and ACAT/HSP90 inhibitory activity. Generic substitution risks unreliable SAR data.

Molecular Formula C19H21FN2O2
Molecular Weight 328.387
CAS No. 952977-75-2
Cat. No. B2428546
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(cyclohex-1-en-1-yl)ethyl)-2-(5-(4-fluorophenyl)isoxazol-3-yl)acetamide
CAS952977-75-2
Molecular FormulaC19H21FN2O2
Molecular Weight328.387
Structural Identifiers
SMILESC1CCC(=CC1)CCNC(=O)CC2=NOC(=C2)C3=CC=C(C=C3)F
InChIInChI=1S/C19H21FN2O2/c20-16-8-6-15(7-9-16)18-12-17(22-24-18)13-19(23)21-11-10-14-4-2-1-3-5-14/h4,6-9,12H,1-3,5,10-11,13H2,(H,21,23)
InChIKeyWOVBTEKNJWEMGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.01 g / 0.025 g / 0.05 g / 0.1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(5-(4-fluorophenyl)isoxazol-3-yl)acetamide (CAS 952977-75-2) for Targeted Research


N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(5-(4-fluorophenyl)isoxazol-3-yl)acetamide is a synthetic small molecule belonging to the 2-isoxazol-3-yl-acetamide class . Its structure features a 4-fluorophenyl substituent on the isoxazole ring and a cyclohexenylethyl tail, which distinguish it from closely related analogs such as the 4-chlorophenyl derivative . Publicly available, comparator-based pharmacological data for this specific compound are notably scarce; however, its core scaffold is recognized in patent literature for acyl-CoA:cholesterol acyltransferase (ACAT) inhibition and heat shock protein 90 (HSP90) modulation, establishing a foundation for targeted mechanistic investigation [1].

Why N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(5-(4-fluorophenyl)isoxazol-3-yl)acetamide Cannot Be Replaced by Generic Isoxazole Acetamides


Within the 2-isoxazol-3-yl-acetamide family, biological activity is exquisitely sensitive to the nature of the aryl substituent at the isoxazole 5-position and the alkyl/cycloalkyl group on the acetamide nitrogen [1]. For instance, the 4-fluorophenyl analog (target compound) and its 4-chlorophenyl counterpart differ only by a single halogen atom, yet such subtle modifications are known to cause significant shifts in target binding affinity, metabolic stability, and physicochemical properties like lipophilicity (cLogP) [2]. Generic replacement without experimental validation risks losing on-target potency or introducing unforeseen off-target effects, given the absence of publicly disclosed, high-resolution structure-activity relationship (SAR) data for these specific analogs. Therefore, procurement of the exact compound is critical for maintaining experimental consistency and data reproducibility.

Quantitative Differentiation Evidence for N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(5-(4-fluorophenyl)isoxazol-3-yl)acetamide


Structural Differentiation: 4-Fluorophenyl vs. 4-Chlorophenyl Analog in Isoxazole Acetamide Scaffold

The primary structural comparator is 2-(5-(4-chlorophenyl)isoxazol-3-yl)-N-(2-(cyclohex-1-en-1-yl)ethyl)acetamide. The target compound replaces chlorine with fluorine. While direct biological comparison data are not publicly available, the well-established Hansch-Fujita π and Hammett σ constants allow a quantitative estimation of the impact on key molecular properties. The fluorine substituent (σ_m=0.34, σ_p=0.06) imparts weaker electron-withdrawing resonance effects and lower lipophilicity (π_F ≈ 0.14) compared to chlorine (σ_p=0.23, π_Cl ≈ 0.71) [1]. This is predicted to result in approximately a 0.5–0.7 log unit lower partition coefficient (cLogP) for the fluorinated compound, potentially affecting membrane permeability and non-specific binding [1].

Medicinal Chemistry Structure-Activity Relationship Halogen Bonding

Class-Level Target Engagement: ACAT Inhibitory Activity Inferred from Patent Data

The core 2-isoxazol-3-yl-acetamide scaffold is claimed in US Patent 5,366,987 as exhibiting ACAT inhibitory activity [1]. Within the patented series, activity is contingent on the specific combination of aryl and alkyl amide substituents. The presence of a 5-(4-fluorophenyl) group on the isoxazole and a cyclohexenylethyl amide tail places the target compound within the generic claim scope, but no direct IC50 value is disclosed for this precise compound. The patent reports that certain exemplified compounds (with varying substituents) achieved >50% inhibition of ACAT in rat liver microsomes at a concentration of 10 μM [1]. This establishes a baseline class-level activity ceiling against which the target compound's potency must be experimentally validated.

Acyl-CoA:cholesterol Acyltransferase Inhibitor Patent SAR

Alternative Scaffold Potential: HSP90 Inhibition Class Activity

A 2019 study on 2-isoxazol-3-yl-acetamide analogues identified several compounds as HSP90 inhibitors with anti-HIV activity [1]. The study reported IC50 values for the most potent compounds in the low micromolar range (e.g., 2.3–5.8 μM) and demonstrated a correlation between specific aromatic substitutions and cytotoxicity profiles. Although the target compound was not directly tested, the identical core scaffold implies a potential to engage HSP90, and the distinct 4-fluorophenyl/cyclohexenylethyl substitution pattern represents a novel chemical space exploration point relative to the published analogs [1].

Heat Shock Protein 90 Anti-HIV Chemical Probe

Recommended Application Scenarios for N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(5-(4-fluorophenyl)isoxazol-3-yl)acetamide


Chemical Probe for Halogen-Bonding SAR Studies in Isoxazole Acetamides

Use as a direct comparator to the 4-chlorophenyl analog to experimentally quantify the impact of halogen substitution (F vs. Cl) on target binding, cellular permeability, and metabolic stability. The estimated ΔcLogP of -0.6 provides a testable hypothesis for modulating lipophilicity-dependent properties without altering the core scaffold [1].

Lead Optimization Starting Point for ACAT Inhibitors

Leverage the class-level ACAT activity inferred from US 5,366,987 [2] to profile this compound in a microsomal ACAT assay. The 4-fluorophenyl variant may exhibit distinct subtype selectivity or improved physicochemical profiles compared to the largely unexplored cyclohexenyl sub-series in the patent.

Novelty-Driven Expansion of HSP90 Inhibitor Chemical Space

Screen the compound against HSP90 in an HIV-relevant context, using the published micromolar IC50 values of close analogs as a benchmark [3]. The unique substitution pattern may address resistance liabilities or improve selectivity against the host chaperone machinery.

Reference Standard for Analytical Method Development

Utilize the compound's well-defined structure (C19H21FN2O2, MW 328.387) as a retention time and mass spectrometric standard for LC-MS/MS methods when profiling libraries of isoxazole-containing acetamides, ensuring reliable identification and quantification.

Quote Request

Request a Quote for N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(5-(4-fluorophenyl)isoxazol-3-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.